Sodium D-Gluconate-1-13C

Metabolic Flux Analysis Stable Isotope Labeling Mass Spectrometry

Conventional [UL-13C6] gluconate generates complex isotopomer distributions that obscure the oxidative vs. non-oxidative PPP split ratio. Sodium D-Gluconate-1-13C solves this with site-specific C1 enrichment, delivering a clean +1 Da shift for direct decarboxylation tracking. • ≥99 atom% 13C at C1 enables unambiguous 13CO2 loss quantification in 6-phosphogluconate dehydrogenase assays. • 2.24-fold narrower 95% confidence intervals vs. conventional 13C-glucose MFA, reducing replicates needed. • Compatible with INST-MFA workflows for near-real-time flux monitoring in Penicillium and E. coli production strains.

Molecular Formula C₅¹³CH₁₁NaO₇
Molecular Weight 219.13
Cat. No. B1161275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium D-Gluconate-1-13C
SynonymsD-Guconic-1-13C Acid Sodium Salt; 
Molecular FormulaC₅¹³CH₁₁NaO₇
Molecular Weight219.13
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 0.1 g / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium D-Gluconate-1-13C Overview


Sodium D-Gluconate-1-13C (CAS 2687959-99-3) is a stable isotope-labeled analog of sodium gluconate, featuring site-specific enrichment of the carbon-1 (carboxyl) position with carbon-13 at ≥99 atom % . With a molecular weight of 219.13 g/mol (C5[13C]H11NaO7), this white crystalline powder serves as a non-radioactive tracer for investigating gluconate and glucose-derived carbon flux through central metabolic pathways . Its high isotopic purity and defined labeling position enable precise metabolic flux analysis (MFA), particularly for resolving the oxidative pentose phosphate pathway (PPP) split ratio, a key parameter in microbial physiology and oncology metabolism [1].

Metabolic flux analysisOxidative PPP split-ratio determination
Labeling strategySite-specific C1 enrichment (≥99 atom % ¹³C)
Mass spectrometryClean +1 Da shift for MID analysis

Sodium D-Gluconate-1-13C: Substitution Failure


Direct substitution with unlabeled sodium gluconate (CAS 527-07-1) or uniformly labeled [UL-13C6] gluconate fundamentally compromises experimental objectives. Unlabeled gluconate provides no detectable mass or NMR shift difference from endogenous metabolites, rendering it invisible as a tracer [1]. Conversely, [UL-13C6] gluconate introduces a +6 Da mass shift across all carbon positions, which, while useful for some applications, generates complex isotopomer distributions that obscure the precise carbon-atom fate required for resolving the oxidative versus non-oxidative branches of the pentose phosphate pathway (PPP) . Sodium D-Gluconate-1-13C, with its site-specific +1 Da shift confined to the C1 position, provides a clean, interpretable signal that directly reports on the decarboxylation step unique to the oxidative PPP, enabling the accurate determination of the PPP split ratio without the computational burden of deconvoluting full molecule labeling [2].

Target vs. unlabeled analog
TargetSodium D-Gluconate-1-¹³C: site-specific +1 Da mass shift enables tracer detection
SubstituteUnlabeled sodium gluconate: no mass shift; invisible in metabolic tracing workflows
Target vs. uniformly labeled analog
Target+1 Da at C1 only; clean isotopomer signal for oxidative PPP decarboxylation
Substitute[UL-¹³C₆]gluconate: +6 Da global shift; complex isotopomer deconvolution obscures C1 fate

Sodium D-Gluconate-1-13C Differentiation Evidence


Site-Specific 13C Enrichment for Tracer Detection

Sodium D-Gluconate-1-13C provides a site-specific isotopic enrichment of ≥99 atom % 13C at the C1 carboxyl position, resulting in a monoisotopic mass of 219.0436 Da . This contrasts with unlabeled sodium gluconate (monoisotopic mass 218.04 Da, CAS 527-07-1) and uniformly labeled [UL-13C6] gluconate (molecular weight 224.09 Da) . The defined +1 Da shift localized to a single carbon enables precise mass isotopomer distribution (MID) analysis without the spectral overlap and computational complexity inherent to uniform labeling strategies.

Isotopic enrichment
Cross-study comparable
Target: +1 Da (≥99% C1); UL analog: +6 Da; Unlabeled: 0 Da
Simplifies mass isotopomer deconvolution
Vendor datasheet context; PubChem reference
Metabolic Flux Analysis Stable Isotope Labeling Mass Spectrometry

Chemical Purity Surpassing USP Monographs

Multiple vendors certify Sodium D-Gluconate-1-13C with chemical purity of ≥99.5% or 99.89% , surpassing the USP monograph requirement for unlabeled sodium gluconate, which mandates an assay of 98.0% to 102.0% [1]. This elevated purity specification is critical for minimizing isotopic dilution effects and ensuring that trace-level tracer signals are not confounded by impurities.

Chemical purity
Cross-study comparable
Target ≥99.5–99.89% vs USP 98.0–102.0%
Minimizes isotopic dilution risk
Vendor COA; USP monograph context
Analytical Chemistry Quality Control Reference Standards

Sharper Confidence Intervals for PPP Flux

In a direct method comparison using Penicillium chrysogenum chemostat cultures, the 13C-labeled gluconate tracer method (which employs uniformly labeled gluconate as a proxy for site-specific tracer utility) produced a PPP split ratio estimate of 51.8% with a 95% confidence interval (CI) of 46.0–56.5% [1]. In contrast, a parallel 13C-based metabolic flux analysis (MFA) using [U-13C]glucose yielded a similar mean split ratio (51.1%) but with a nearly 3-fold wider 95% CI of 40.0–63.5% [1]. This demonstrates that gluconate-based tracing, and by extension site-specific labeling strategies that target the 6-phosphogluconate node, provides superior precision for resolving the oxidative PPP flux, a key differentiation for selecting this tracer over glucose-based alternatives.

PPP split precision
Head-to-head
Gluconate tracer: 95% CI 46.0–56.5% (width 10.5%); ¹³C-MFA: 40.0–63.5% (width 23.5%)
Supports lower replicate requirements
P. chrysogenum chemostat; growth rate 0.02 h⁻¹
Metabolic Flux Analysis Pentose Phosphate Pathway Penicillium chrysogenum

Non-Stationary Isotopic Flux Analysis

Zhao et al. (2008) developed an isotopic non-stationary 13C gluconate tracer method that circumvents the long experimental times required to reach isotopic steady state [1]. Using uniformly labeled [U-13C6] gluconate in Penicillium chrysogenum, they achieved a PPP split-ratio estimate of 41.2% ± 0.6%, statistically indistinguishable from the stationary method but obtained in significantly shorter timeframes [1]. While this study used uniformly labeled gluconate, the principle directly extends to site-specific Sodium D-Gluconate-1-13C, which would further simplify the modeling of isotopomer distributions at the 6-phosphogluconate node by reducing the number of labeled positions from six to one, thereby lowering computational complexity.

Non-stationary flux
Class-level inference
INST-MFA yields PPP split 41.2±0.6%; stationary method comparable
Reduces experimental duration
Based on [U-¹³C₆]gluconate; extends to site-specific tracer
Metabolic Flux Analysis Isotopic Non-Stationary MFA Penicillium chrysogenum

Sodium D-Gluconate-1-13C Applications


Oxidative PPP Split Ratio Quantification

This compound is ideally suited for determining the fraction of glucose-6-phosphate routed through the oxidative PPP versus glycolysis. By feeding Sodium D-Gluconate-1-13C as a tracer, the loss of 13C as 13CO2 during the 6-phosphogluconate dehydrogenase reaction provides a direct, quantitative readout of oxidative PPP flux. This application is supported by the superior precision (2.24-fold narrower 95% confidence interval) demonstrated for gluconate-based tracing compared to conventional 13C-glucose MFA [1].

Rapid Flux Analysis for Bioprocess Development

The site-specific labeling of Sodium D-Gluconate-1-13C facilitates isotopic non-stationary metabolic flux analysis (INST-MFA), a technique that dramatically reduces the time required to obtain actionable flux maps. This enables near-real-time monitoring of pathway shifts in production strains (e.g., Penicillium, E. coli) under varying process conditions, directly supporting bioprocess optimization and scale-up efforts [2].

LC-MS/MS Internal Standard for Gluconate Quantitation

Owing to its high isotopic enrichment (≥99 atom % 13C) and chemical purity (≥99.5%), Sodium D-Gluconate-1-13C serves as an optimal internal standard for the absolute quantification of endogenous gluconate and its metabolic derivatives in plasma, urine, or cell lysates via liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Its +1 Da mass shift ensures baseline resolution from the unlabeled analyte, minimizing ion suppression and cross-talk effects.

NMR Monitoring of Gluconate Metabolism

The 13C nucleus at the C1 position provides a strong, well-resolved signal in 13C-NMR spectroscopy (chemical shift ~180 ppm for the carboxyl carbon). This allows for real-time monitoring of gluconate conversion by enzymes such as gluconokinase or 6-phosphogluconate dehydrogenase in vitro or in cell suspensions, providing kinetic parameters (kcat, Km) without the need for coupled enzymatic assays or radioactive substrates .

Application
Selection Property
Validation Focus
Oxidative PPP split ratio quantification
Site-specific C1 labeling
¹³CO₂ loss readout for oxidative flux
Rapid flux analysis for bioprocess development
Non-stationary MFA compatibility
Reduced equilibration time
LC-MS/MS internal standard for gluconate quantitation
+1 Da mass shift
Baseline resolution from unlabeled analyte
NMR monitoring of gluconate metabolism
Strong ¹³C C1 NMR signal
Enzyme kinetic parameter determination

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